molecular formula C6H9ClN2 B1587971 5-(chloromethyl)-1,3-dimethyl-1H-pyrazole CAS No. 852227-86-2

5-(chloromethyl)-1,3-dimethyl-1H-pyrazole

Cat. No. B1587971
M. Wt: 144.6 g/mol
InChI Key: SGEZKPNUNBVVLB-UHFFFAOYSA-N
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Description

5-(Chloromethyl)furfural is an organic compound with the formula C4H2O(CH2Cl)CHO. It consists of a furan substituted at the 2- and 5-positions with formyl (CHO) and chloromethyl (CH2Cl) groups .


Synthesis Analysis

The synthesis of 5-(chloromethyl)furfural (CMF) from biomass-derived carbohydrates has been reviewed. CMF is extracted in situ using immiscible organic solvents, allowing for an easy product separation .


Molecular Structure Analysis

The molecular structure of 5-(chloromethyl)furfural consists of a furan substituted at the 2- and 5-positions with formyl (CHO) and chloromethyl (CH2Cl) groups .


Chemical Reactions Analysis

5-(Chloromethyl)furfural can be produced selectively by the Diels-Alder reaction between ethylene and 2,5-dimethylfuran (DMF) followed by catalytic dehydration of the oxanorbornene adduct .


Physical And Chemical Properties Analysis

5-(Chloromethyl)furfural is a colorless liquid . More specific physical and chemical properties were not found in the search results.

Scientific Research Applications

Efficient Synthesis Techniques

An Efficient Synthesis of Isoxazoles and Pyrazoles under Ultrasound Irradiation explores a series of 5-arylisoxazole and 5-aryl-1H-pyrazole derivatives synthesized by reacting 3-(dimethylamino)-1-arylprop-2-en-1-one with hydroxylamine hydrochloride or hydrazine hydrate under ultrasound irradiation. This method offers advantages such as mild reaction conditions, high yields, shorter reaction times, and environmental friendliness (Huang et al., 2014).

Synthesis of Substituted Pyrazoles

New Flexible Synthesis of Pyrazoles with Different, Functionalized Substituents at C3 and C5 presents syntheses of pyrazoles featuring functionalized side chains attached to carbon 3 and varying alkyl and aryl substituents at carbon 5. This work demonstrates the versatility of pyrazoles for creating ligands and other functional molecules (Grotjahn et al., 2002).

Inhibitory Effects on Corrosion

Pyridine–pyrazole Compound as Inhibitor for Steel in 1 M HCl investigates the corrosion inhibition of steel, demonstrating that pyrazole derivatives can significantly protect metal surfaces in corrosive environments (Bouklah et al., 2005).

Palladium-catalyzed Arylation

Palladium-catalyzed Direct Arylation of 5-chloropyrazoles highlights a method for the regioselective synthesis of 4-arylated pyrazoles, showcasing the compound's utility in creating complex molecules with potential applications in pharmaceuticals and materials science (Yan et al., 2012).

Fluorescent Properties

Synthesis, Characterization and Fluorescent Property Evaluation of 1,3,5-Triaryl-2-pyrazolines describes the synthesis of 1,3,5-triaryl-2-pyrazolines with notable fluorescence properties, suggesting applications in optical materials and sensors (Hasan et al., 2011).

Safety And Hazards

5-(Chloromethyl)furfural should be handled with caution. It can absorb through gloves and stain the skin a dark brown black color. The health implications of dermal CMF exposure are unclear .

Future Directions

The synthesis of renewable transportation fuel 2,5-dimethylfuran (DMF) from biomass is a promising solution for efficient alleviating the dependence on the petroleum-derived commodities .

properties

IUPAC Name

5-(chloromethyl)-1,3-dimethylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClN2/c1-5-3-6(4-7)9(2)8-5/h3H,4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGEZKPNUNBVVLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)CCl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60406903
Record name 5-(chloromethyl)-1,3-dimethyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60406903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(chloromethyl)-1,3-dimethyl-1H-pyrazole

CAS RN

852227-86-2
Record name 5-(Chloromethyl)-1,3-dimethyl-1H-pyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=852227-86-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(chloromethyl)-1,3-dimethyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60406903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The title compound was prepared analogously to example 48b starting from (2,5-dimethyl-2H-pyrazol-3-yl)-methanol (778 mg) and thionyl chloride (2.35 ml). Yield: 900 mg.
Quantity
778 mg
Type
reactant
Reaction Step One
Quantity
2.35 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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